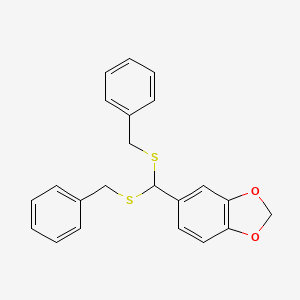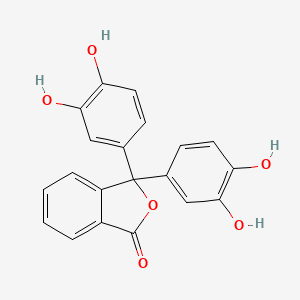
2,5-Dimethylphenylhydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenylhydroxylamine can be achieved through several methods. One common approach involves the reduction of 2,5-dimethyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
2,5-Dimethyl nitrobenzene+Fe+HCl→this compound+FeCl3
Another method involves the catalytic hydrogenation of 2,5-dimethyl nitrobenzene using a palladium catalyst under hydrogen gas. This method offers a cleaner and more efficient route to the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst, reaction temperature, and pressure are critical parameters that influence the efficiency of the industrial process.
化学反応の分析
Types of Reactions
2,5-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethyl nitrosobenzene using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction of this compound can yield 2,5-dimethyl aniline.
Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron powder (Fe), hydrochloric acid (HCl), palladium catalyst (Pd)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2,5-Dimethyl nitrosobenzene
Reduction: 2,5-Dimethyl aniline
Substitution: Various substituted derivatives depending on the reactants used
科学的研究の応用
2,5-Dimethylphenylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of 2,5-Dimethylphenylhydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with specific enzymes, inhibiting their activity and affecting various biochemical processes.
類似化合物との比較
Similar Compounds
- 2,5-Dimethyl aniline
- 2,5-Dimethyl nitrosobenzene
- 2,5-Dimethoxyphenethylamine
Comparison
2,5-Dimethylphenylhydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity compared to its analogs. For example, 2,5-Dimethyl aniline lacks the hydroxylamine group and thus exhibits different chemical behavior and biological activity. Similarly, 2,5-Dimethyl nitrosobenzene, being an oxidized form, has different redox properties and applications.
特性
CAS番号 |
3096-64-8 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(2)8(5-6)9-10/h3-5,9-10H,1-2H3 |
InChIキー |
HFMKDGHUNOPVAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)

![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)








